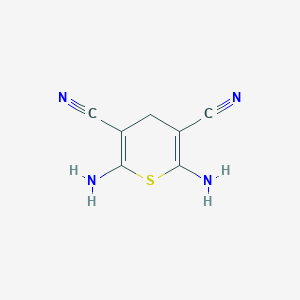
2,6-diamino-4H-thiopyran-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound with a thiopyran ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the one-pot reaction of aromatic aldehydes, cyanothioacetamide, and malononitrile under microwave irradiation. This method does not require any added catalyst and is efficient for producing the desired compound .
Industrial Production Methods
The use of microwave irradiation offers advantages such as improved reaction rates and cleaner products, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiopyran ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Aromatic aldehydes: Used in the initial synthesis.
Cyanothioacetamide: A key reagent in the multi-component reaction.
Malononitrile: Another essential reagent in the synthesis.
Major Products Formed
The major products formed from reactions involving this compound include various substituted thiopyran derivatives and pyridine derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential pharmaceutical agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific properties.
作用機序
The mechanism of action of 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile involves its interaction with various molecular targets. The compound can undergo recyclization reactions, leading to the formation of different products. The exact pathways and molecular targets depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile: A similar compound with a phenyl group attached to the thiopyran ring.
2,6-Diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile: Another derivative with a methoxyphenyl group.
Uniqueness
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
特性
分子式 |
C7H6N4S |
|---|---|
分子量 |
178.22 g/mol |
IUPAC名 |
2,6-diamino-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H6N4S/c8-2-4-1-5(3-9)7(11)12-6(4)10/h1,10-11H2 |
InChIキー |
HZTHPFYHJIYIFH-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(SC(=C1C#N)N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


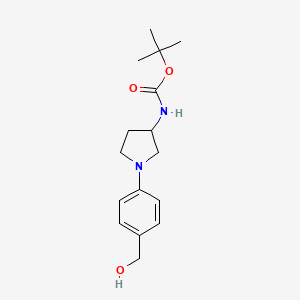
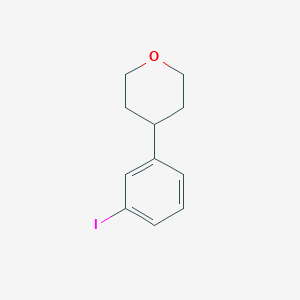
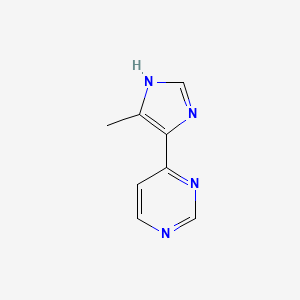
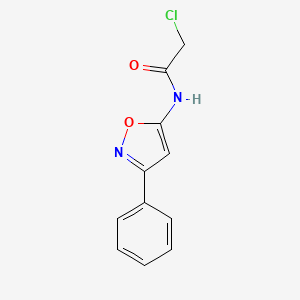
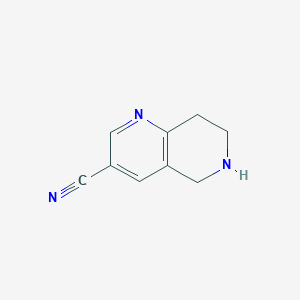
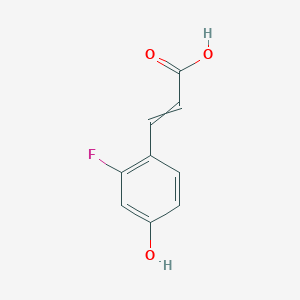
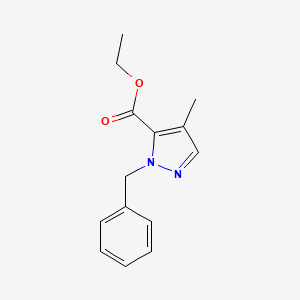

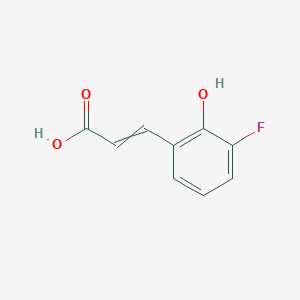
![1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)
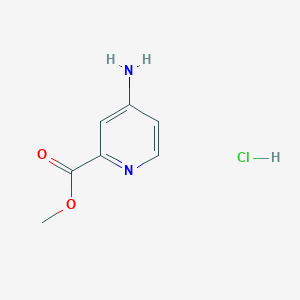
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
